

# GSK-LSD1 Profile and Key Comparisons

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## Compound Focus: Gsk-lsd1

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The table below summarizes the core characteristics of **GSK-LSD1** and compares it with other representative LSD1 inhibitors, based on information from the search results.

Inhibitor Name	Type	Primary Target	Reported Potency (IC <sub>50</sub> )	Key Characteristics & Applications
<b>GSK-LSD1</b>	Irreversible	LSD1 (FAD binding)	16 nM [1]	SGC chemical probe; >1000-fold selective over LSD2, MAO-A/B; used in AML combination studies [2] [1] [3].
<b>Bomedemstat (IMG-7289)</b>	Irreversible	LSD1	Information missing	In clinical trials for myeloid malignancies; shows synergy with GSK3 inhibitors [2] [4].
<b>ORY-1001 (RG6016)</b>	Irreversible	LSD1	Information missing	Potent and selective; under clinical investigation for SCLC and AML [4] [5].
<b>SP-2577 (Seclidemstat)</b>	Reversible	LSD1 (Substrate binding)	13 nM (IC <sub>50</sub> ) [6]	Targets substrate-binding pocket; in clinical trials for Ewing sarcoma and solid tumors [4] [6].

Inhibitor Name	Type	Primary Target	Reported Potency (IC <sub>50</sub> )	Key Characteristics & Applications
Tranylcypromine (TCP)	Irreversible	LSD1 / MAOs	Sub-millimolar range [7]	Early, non-selective prototype inhibitor; inhibits MAO-A/B with higher potency [7].
CBB3001	Irreversible (Derivative)	LSD1	Information missing	A tranylcypromine derivative; shown to selectively inhibit growth of teratocarcinoma cells [7].

## Detailed Experimental Data and Protocols

The potency of **GSK-LSD1** has been validated through various standardized experimental protocols.

### Biochemical Demethylase Assay

This is a primary assay to directly measure the compound's ability to inhibit LSD1's enzymatic activity.

- **Methodology:** A purified GST-tagged LSD1 protein is incubated with a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate. The reaction requires the FAD cofactor. The demethylation reaction products (mono- and non-methylated peptides) are typically detected and quantified using mass spectrometry. Inhibition is measured by including various concentrations of **GSK-LSD1** in the reaction [7].
- **Key Finding:** **GSK-LSD1** demonstrated an **IC<sub>50</sub> of 16 nM** in this in vitro demethylase assay, confirming its high potency [1].

### Cellular Proliferation and Differentiation Assays

These assays evaluate the functional consequences of LSD1 inhibition in relevant cancer cell lines.

- **Methodology:**
  - **Cell Lines:** Experiments are often performed in a panel of human AML cell lines (e.g., THP-1, SET-2, MV4;11) or mouse models like the ER-HOXA9 bone marrow transformation model [2]

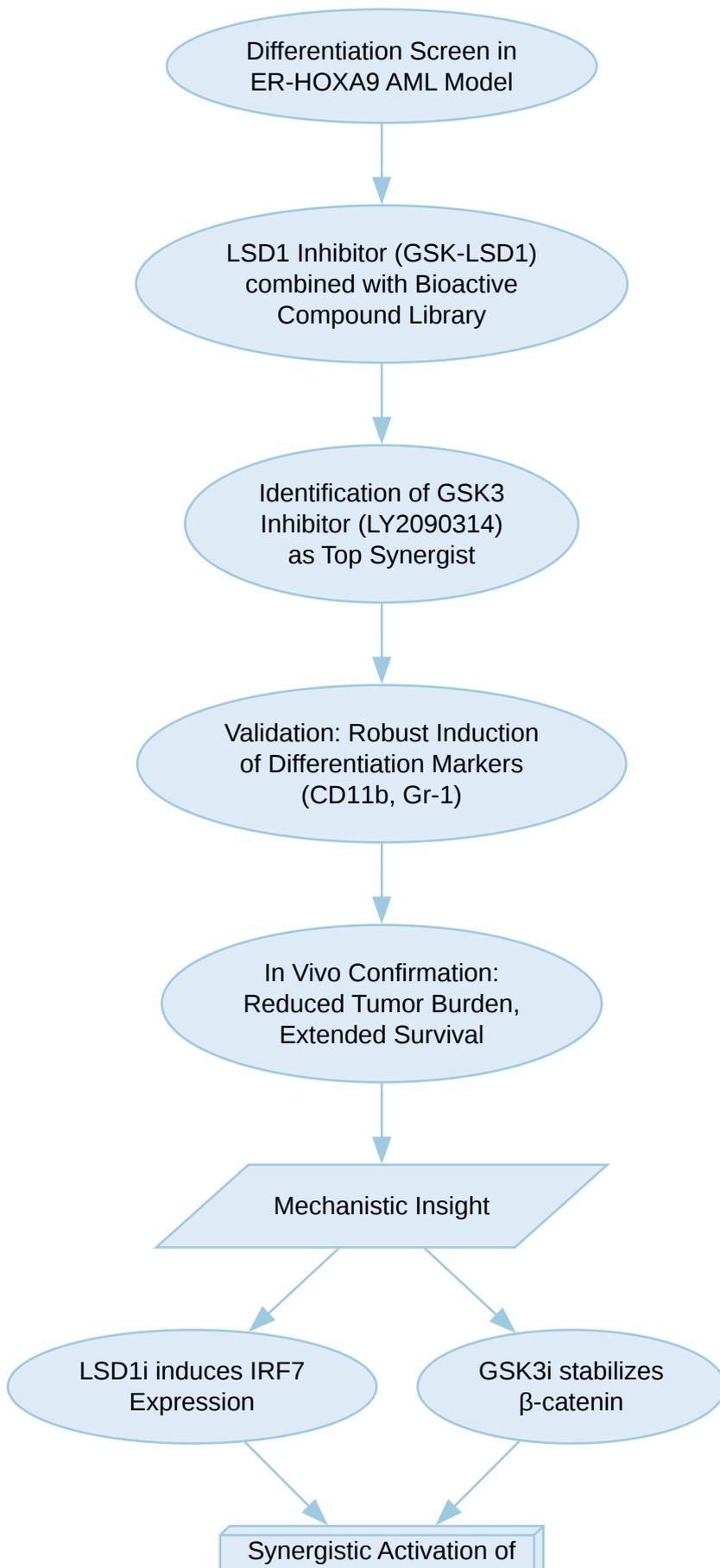
[3].

- **Differentiation Markers:** Myeloid differentiation is a key readout. This is measured using flow cytometry to detect surface markers like **CD11b** and **Gr-1**, or by using GFP reporters under the control of differentiation-associated genes (e.g., lysozyme) [2].
- **Clonogenic Assays:** Self-renewal potential, a property of cancer stem cells, is assessed by serially plating cells in methylcellulose and counting the number of colonies formed. A loss of colony-forming ability indicates induced differentiation [2].
- **Key Findings:** **GSK-LSD1** treatment induces differentiation and reduces clonogenic potential in AML cells. Its cellular activity is reported with an **average EC<sub>50</sub> of less than 5 nM** for gene expression changes and growth inhibition [1].

## Mechanism of Action and Combination Strategy

Research using **GSK-LSD1** has been pivotal in elucidating that the anti-tumor effects of LSD1 inhibition in AML are not solely due to the blockade of its demethylase activity. A key mechanism is the **disruption of the interaction between LSD1 and transcription factors like GFI1B** on chromatin [3]. This disruption is sufficient to block AML proliferation.

A prominent and synergistic combination strategy involves co-inhibition of LSD1 and Glycogen Synthase Kinase-3 (GSK3). The diagram below illustrates the workflow and mechanistic insights from a key study that discovered this synergy.



Type I Interferon Pathway  
& STAT1

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- **Experimental Workflow:** The combination was identified through a phenotypic screen in a mouse AML model using a lysozyme-GFP differentiation reporter [2].
- **Mechanistic Insight:** The combination works by "rewiring" transcription. LSD1 inhibition induces expression of transcription factors like **IRF7**, while GSK3 inhibition stabilizes **β-catenin**. These factors then co-occupy and activate genes in the **type I interferon pathway** (e.g., STAT1), driving differentiation. Concurrently, the combo suppresses pro-oncogenic WNT pathway and cell cycle genes [2].
- **Validation:** This combination has shown efficacy in patient-derived xenograft models, reducing tumor burden and significantly extending survival, highlighting its clinical potential [2].

## Research Applications and Considerations

- **Key Applications:**
  - **Studying LSD1 Biology:** **GSK-LSD1** is a critical tool for probing the non-enzymatic, scaffolding functions of LSD1, especially its interactions with GFI1/GFI1B and CoREST complexes [3] [8].
  - **Combination Therapy Development:** It is extensively used in preclinical models to identify and validate synergistic drug pairs, such as with GSK3 or DOT1L inhibitors [2] [9].
  - **In Vivo Modeling:** **GSK-LSD1** has been used in syngeneic and xenograft mouse models to study the therapeutic effects of LSD1 inhibition in diseases like AML and glioblastoma [2] [4].
- **Advantages:** Its primary advantage is its well-characterized profile as a **chemical probe**—it is highly potent and selective, which minimizes off-target effects and strengthens the interpretation of experimental results [1].
- **Comparison Context:** While **GSK-LSD1** is a gold-standard research tool, the field is also advancing with **reversible inhibitors** (like SP-2577) that target the substrate-binding pocket, potentially offering different selectivity profiles and reduced on-target toxicity [6].

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To cite this document: Smolecule. [GSK-LSD1 Profile and Key Comparisons]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005651#gsk-bsd1-tool-compound-validation>]

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